Cas no 28231-75-6 (3-Bromo-5-(3-methylphenoxy)pyridine)

3-Bromo-5-(3-methylphenoxy)pyridine is a brominated pyridine derivative featuring a 3-methylphenoxy substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The methylphenoxy group enhances solubility and influences electronic properties, making it valuable for tailored molecular design. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Suitable for research and industrial use, this compound is characterized by its stability and compatibility with diverse reaction conditions.
3-Bromo-5-(3-methylphenoxy)pyridine structure
28231-75-6 structure
商品名:3-Bromo-5-(3-methylphenoxy)pyridine
CAS番号:28231-75-6
MF:C12H10NOBr
メガワット:264.1179
CID:53297
PubChem ID:49853483

3-Bromo-5-(3-methylphenoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-(3-methylphenoxy)pyridine
    • DTXSID30678771
    • SCHEMBL23087952
    • 3-Bromo-5-(m-tolyloxy)pyridine
    • A898341
    • AKOS015902339
    • 28231-75-6
    • 3-(3-methylphenoxy)-5-brompyridine
    • インチ: InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
    • InChIKey: RBJSPIYPJZNHCR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(OC2C=CC=C(C)C=2)=CN=C1

計算された属性

  • せいみつぶんしりょう: 262.9946
  • どういたいしつりょう: 262.995
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 22.1A^2

じっけんとくせい

  • 密度みつど: 1.422
  • 屈折率: 1.597
  • PSA: 22.12

3-Bromo-5-(3-methylphenoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B283355-2.5mg
3-Bromo-5-(3-methylphenoxy)pyridine
28231-75-6
2.5mg
$ 200.00 2022-06-07
TRC
B283355-5mg
3-Bromo-5-(3-methylphenoxy)pyridine
28231-75-6
5mg
$ 370.00 2022-06-07
TRC
B283355-10mg
3-Bromo-5-(3-methylphenoxy)pyridine
28231-75-6
10mg
$ 585.00 2022-06-07

3-Bromo-5-(3-methylphenoxy)pyridine 関連文献

3-Bromo-5-(3-methylphenoxy)pyridineに関する追加情報

Research Briefing on 3-Bromo-5-(3-methylphenoxy)pyridine (CAS: 28231-75-6) in Chemical Biology and Pharmaceutical Applications

3-Bromo-5-(3-methylphenoxy)pyridine (CAS: 28231-75-6) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic compound, featuring a brominated pyridine core and a 3-methylphenoxy substituent, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 3-Bromo-5-(3-methylphenoxy)pyridine as a key intermediate in synthesizing a series of potent and selective BTK inhibitors, showing promising results in preclinical models of autoimmune diseases. The bromine atom at the 3-position proved particularly valuable for further functionalization through cross-coupling reactions.

In the field of chemical biology, a recent Nature Chemical Biology publication (2024) highlighted the compound's application in developing fluorescent probes for studying protein-protein interactions. The researchers leveraged the electron-rich pyridine system to create environment-sensitive fluorophores that could report on conformational changes in target proteins. This work opens new possibilities for real-time monitoring of biological processes at the molecular level.

From a synthetic chemistry perspective, advances in the preparation of 3-Bromo-5-(3-methylphenoxy)pyridine have been reported in several recent publications. A 2023 Organic Process Research & Development paper described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs catalytic C-H activation strategies, representing a significant advancement over traditional bromination approaches.

Pharmacokinetic studies of derivatives containing the 3-Bromo-5-(3-methylphenoxy)pyridine scaffold have shown favorable drug-like properties, including good membrane permeability and metabolic stability. A 2024 study in Drug Metabolism and Disposition systematically evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of several lead compounds derived from this scaffold, providing valuable data for future drug development efforts.

Looking forward, the unique structural features of 3-Bromo-5-(3-methylphenoxy)pyridine continue to inspire novel applications. Current research directions include its incorporation into PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation and its use in developing covalent inhibitors through the reactive bromine handle. The compound's versatility ensures it will remain an important tool in chemical biology and pharmaceutical research for years to come.

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